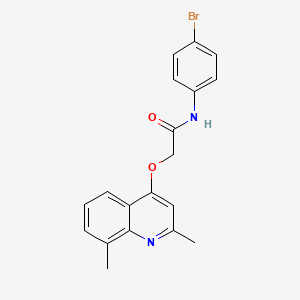
N-(4-Bromophenyl)-2-((2,8-dimethylquinolin-4-yl)oxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Bromophenyl)-2-((2,8-dimethylquinolin-4-yl)oxy)acetamide is an organic compound that features a bromophenyl group, a dimethylquinoline moiety, and an acetamide linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromophenyl)-2-((2,8-dimethylquinolin-4-yl)oxy)acetamide typically involves the following steps:
Formation of the 2,8-dimethylquinoline moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Bromination of the phenyl ring:
Coupling reaction: The final step involves the coupling of the bromophenyl group with the 2,8-dimethylquinoline moiety through an acetamide linkage. This can be achieved using reagents such as acetic anhydride and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
N-(4-Bromophenyl)-2-((2,8-dimethylquinolin-4-yl)oxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
N-(4-Bromophenyl)-2-((2,8-dimethylquinolin-4-yl)oxy)acetamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Possible applications in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: Investigation of its biological activity and potential as an antimicrobial or anticancer agent.
作用机制
The mechanism of action of N-(4-Bromophenyl)-2-((2,8-dimethylquinolin-4-yl)oxy)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The quinoline moiety can intercalate with DNA, potentially leading to anticancer effects.
相似化合物的比较
Similar Compounds
N-(4-Chlorophenyl)-2-((2,8-dimethylquinolin-4-yl)oxy)acetamide: Similar structure but with a chlorine atom instead of bromine.
N-(4-Fluorophenyl)-2-((2,8-dimethylquinolin-4-yl)oxy)acetamide: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
N-(4-Bromophenyl)-2-((2,8-dimethylquinolin-4-yl)oxy)acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, potentially enhancing its interaction with biological targets.
属性
分子式 |
C19H17BrN2O2 |
|---|---|
分子量 |
385.3 g/mol |
IUPAC 名称 |
N-(4-bromophenyl)-2-(2,8-dimethylquinolin-4-yl)oxyacetamide |
InChI |
InChI=1S/C19H17BrN2O2/c1-12-4-3-5-16-17(10-13(2)21-19(12)16)24-11-18(23)22-15-8-6-14(20)7-9-15/h3-10H,11H2,1-2H3,(H,22,23) |
InChI 键 |
LTZJHBWVSXSTQK-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C)OCC(=O)NC3=CC=C(C=C3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,3,4-Trimethyl-5-oxobicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B13005736.png)
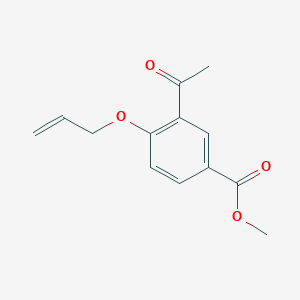
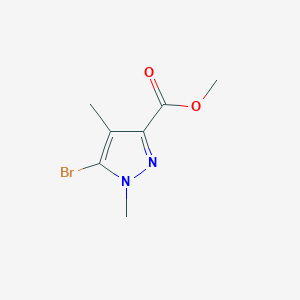

![1-(6-Methyl-[1,2,3]triazolo[1,5-a]pyrazin-4-yl)piperidin-4-amine](/img/structure/B13005762.png)
![Methyl 2-[cis-3-hydroxy-2,2-dimethylcyclobutyl]acetate](/img/structure/B13005767.png)
![Methyl 4-amino-2-(chloromethyl)-6-methylfuro[2,3-d]pyrimidine-5-carboxylate](/img/structure/B13005768.png)
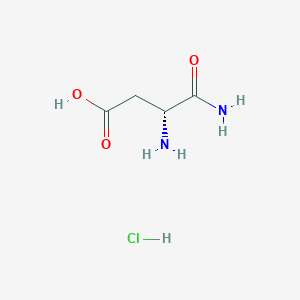

![5-{[(3-Methyloxetan-3-yl)methyl]amino}pentanoicacid](/img/structure/B13005784.png)


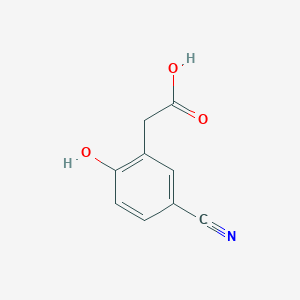
![3-Bromo-5-(difluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B13005814.png)
